15-Acetyl-4-deoxynivalenol
Overview
Description
15-Acetyl-4-deoxynivalenol is a trichothecene mycotoxin produced by fungi of the Fusarium genus, particularly Fusarium graminearum . It is commonly found in cereals such as wheat, barley, maize, and oats . This compound is known for its toxic effects on humans and animals, causing symptoms such as vomiting, diarrhea, and immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Acetyl-4-deoxynivalenol typically involves the acetylation of 4-deoxynivalenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium graminearum on suitable substrates like cereal grains. The fungus produces the mycotoxin as a secondary metabolite, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 15-Acetyl-4-deoxynivalenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-15-acetyl-4-deoxynivalenol.
Reduction: Reduction reactions can convert it back to 4-deoxynivalenol.
Hydrolysis: Hydrolysis of the acetyl group yields 4-deoxynivalenol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Oxidation: 3-keto-15-acetyl-4-deoxynivalenol.
Reduction: 4-deoxynivalenol.
Hydrolysis: 4-deoxynivalenol.
Scientific Research Applications
15-Acetyl-4-deoxynivalenol is extensively studied for its toxicological effects and its role as a contaminant in food and feed. It is used in research to:
Mechanism of Action
15-Acetyl-4-deoxynivalenol exerts its toxic effects by binding to the ribosome and inhibiting protein synthesis . This binding induces ribotoxic stress, leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent cellular responses such as apoptosis and inflammation . The compound also disrupts the integrity of the intestinal barrier and affects immune function .
Comparison with Similar Compounds
- 4-deoxynivalenol (DON): The parent compound of 15-Acetyl-4-deoxynivalenol, known for its similar toxic effects .
- 3-acetyl-4-deoxynivalenol: Another acetylated derivative of 4-deoxynivalenol with similar properties .
- Nivalenol: A related trichothecene mycotoxin with a different structure but similar toxicological profile .
Uniqueness: this compound is unique due to its specific acetylation at the 15th position, which influences its toxicity and metabolic pathways . This modification can affect its detection and quantification in food and feed samples .
Properties
IUPAC Name |
(3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRYIRJIFKTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 15-Acetyl-4-deoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88337-96-6 | |
Record name | 15-Acetyl-4-deoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 141 °C | |
Record name | 15-Acetyl-4-deoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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